2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
Description
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is a bicyclic monoterpenoid derivative featuring a cyclohexenone core substituted with methyl groups at positions 2 and 3 and an isopropenyl group at position 4. Its structure is closely related to carvone (a naturally occurring cyclic monoterpene) but distinguished by additional methyl substituents and a conjugated enone system . This compound serves as a precursor or intermediate in synthetic chemistry, particularly in the development of bioactive molecules, insecticides, and fragrances .
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,3-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h10H,1,5-6H2,2-4H3 |
InChI Key |
CNIGYRRBFLTZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1)C(=C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo alkylation and subsequent cyclization to form the desired compound. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of catalysts and reaction parameters is crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Variants
Several stereoisomers of 2,3-dimethyl-5-(prop-1-en-2-yl)cyclohexan-1-one have been synthesized, differing in the spatial arrangement of substituents:
- (2S,3R,5R)-isomer (22)
- (2R,3R,5R)-isomer (23)
- (2R,3S,5R)-isomer (24)
- (2S,3S,5R)-isomer (25)
Key Differences :
Table 1: Isomeric Properties
| Isomer ID | Configuration | Key Applications | Reference |
|---|---|---|---|
| 22 | (2S,3R,5R) | Biocatalytic reductions | |
| 23 | (2R,3R,5R) | Chiral intermediate | |
| 24 | (2R,3S,5R) | Not reported | |
| 25 | (2S,3S,5R) | Not reported |
Derivatives with Heterocyclic Additions
Indole-Substituted Derivatives
Compounds such as (5R,6R)-6-(1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (6-43) and (5R,6R)-6-(2-hexyl-5-methoxy-1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (6-13) feature indole moieties fused to the cyclohexenone core.
Key Differences :
Table 2: Anticancer Derivatives
| Compound ID | Substituent | Yield (%) | HRMS-ESI (m/z) | Biological Activity | Reference |
|---|---|---|---|---|---|
| 6-43 | Indol-3-yl | 30 | 294.1854 | Anticancer | |
| 6-13 | Hexyl-methoxy-indol-3-yl | 63 | 380.2587 | Anticancer |
Triazole-Linked Oxime Ethers
Derivatives like (E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) oxime (9a) incorporate triazole rings via click chemistry.
Key Differences :
- Triazole groups enhance thermal stability (melting points: 127–146°C) and cytotoxicity.
- 9c (92% yield) demonstrates superior synthetic efficiency compared to non-triazole analogs .
Natural Analogues and Fragrance-Related Compounds
Carvone and Hydroxycarvone
Key Differences :
Table 3: Natural Analogues
Insecticidal Derivatives
2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-prop-2-yn-1-yl oxime (3a) demonstrates exceptional insecticidal activity against Mythimna separata (LD50 = 0.0054 mg/insect), outperforming terpinen-4-ol by 19.1-fold .
Key Differences :
- The oxime ether group introduces electrophilic reactivity, enhancing interaction with insect nervous systems.
Biological Activity
2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, also known as (5S)-2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohexenone, is an organic compound belonging to the class of cyclohexenones. Its unique structure includes a cyclohexene ring with a ketone functional group and two methyl groups along with a prop-1-en-2-yl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The compound's chemical structure can be represented as follows:
Key Features:
- Molecular Formula: C11H16O
- CAS Number: 85710-66-3
- Stereochemistry: (5S) configuration indicating specific spatial arrangement around the chiral center.
Biological Activity
Research indicates that this compound exhibits various biological activities. The compound's interactions with biological targets suggest it may influence metabolic pathways and signal transduction processes.
The biological activity is primarily mediated through binding to specific molecular targets such as enzymes and receptors. This binding can lead to alterations in biological functions, potentially affecting various physiological processes.
Pharmacological Potential
Studies have indicated potential pharmacological properties of this compound, including:
- Antioxidant Activity: The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects: Preliminary research suggests it may have neuroprotective effects relevant to neurodegenerative disorders.
- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, offering therapeutic benefits in various diseases.
Case Studies
A selection of studies highlights the biological activity of this compound:
In Vitro Studies
In vitro experiments have revealed that this compound can significantly reduce cell damage induced by oxidative stress and enhance cell viability in neuronal cell lines.
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through several methods, including cyclization reactions involving suitable precursors under acidic or basic conditions. These methods often utilize catalysts to facilitate the process.
Synthetic Methods:
- Cyclization Reactions: Using dienes or enones as precursors.
- Industrial Production: Large-scale synthesis may employ batch or continuous flow processes to maximize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
